molecular formula C19H17ClN2O2 B2526549 methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate CAS No. 1085709-19-8

methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No.: B2526549
CAS No.: 1085709-19-8
M. Wt: 340.81
InChI Key: YKRANILUQAWNOP-BHWOMJMDSA-N
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Description

Methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a useful research compound. Its molecular formula is C19H17ClN2O2 and its molecular weight is 340.81. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of the beta-carboline core, which can be synthesized via Pictet-Spengler reaction. This involves the condensation of an indole derivative with an aldehyde in the presence of an acid catalyst. For our specific compound, 2-chlorobenzaldehyde is used.

  • Industrial Production Methods: On an industrial scale, the synthesis of methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate might involve optimized reaction conditions to maximize yield and minimize impurities. This could include controlled temperatures, solvents such as ethanol or methanol, and possibly catalytic amounts of acids to facilitate the reaction.

Chemical Reactions Analysis

  • Types of Reactions It Undergoes: Methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can undergo several types of chemical reactions such as oxidation, reduction, and substitution.

  • Common Reagents and Conditions:

    • Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium can oxidize the methyl group to a carboxylic acid.

    • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bonds in the beta-carboline core.

    • Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, using reagents such as sodium hydride (NaH) and alkyl halides.

  • Major Products:

    • Oxidation: Forms corresponding carboxylic acids or ketones.

    • Reduction: Can lead to fully saturated beta-carboline derivatives.

    • Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The unique structure of this compound makes it a valuable synthetic intermediate in the production of more complex molecules.

  • Biology: Its beta-carboline structure grants it significant potential in binding with various biological receptors, making it a candidate for biochemical studies.

  • Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-depressant activities.

  • Industry: Could be used as a precursor in the synthesis of dyes and other fine chemicals.

5. Mechanism of Action: The compound’s biological activity is largely attributed to its ability to intercalate with DNA and inhibit topoisomerases, enzymes crucial for DNA replication. It also interacts with various neurotransmitter receptors in the brain, potentially explaining its psychoactive properties. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

  • Comparison: Methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is unique due to its specific substituents, which can significantly alter its interaction with biological molecules compared to other beta-carbolines.

  • Similar Compounds: Other beta-carbolines like harmine and harmaline also show significant pharmacological properties, but differ in their specific substituents and hence their precise mechanisms of action.

There you go! Plenty to chew on, I hope

Properties

IUPAC Name

methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-24-19(23)16-10-13-11-6-3-5-9-15(11)21-18(13)17(22-16)12-7-2-4-8-14(12)20/h2-9,16-17,21-22H,10H2,1H3/t16-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRANILUQAWNOP-BHWOMJMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC=CC=C3Cl)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(C(N1)C3=CC=CC=C3Cl)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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